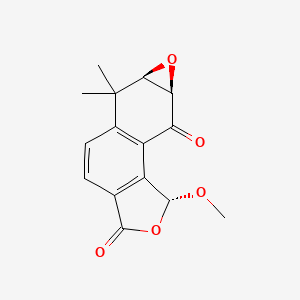

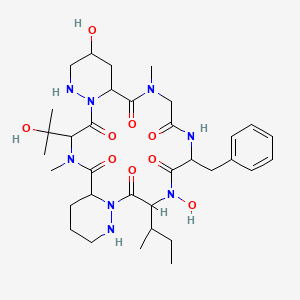

1-Palmitoylglycerol 3-phosphate(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

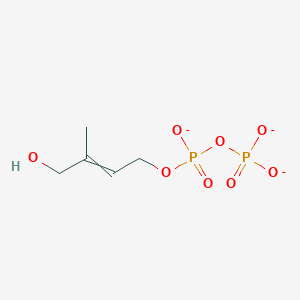

1-palmitoylglycerol 3-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1-palmitoylglycerol 3-phosphate; major species at pH 7.3. It is a conjugate base of a 1-palmitoylglycerol 3-phosphate.

科学的研究の応用

Role in Bacterial Metabolism

Research on Escherichia coli has shown that 1-palmitoylglycerol 3-phosphate plays a role in bacterial metabolism. The acylation of glycerol 3-phosphate to form monoacylglycerol 3-phosphate involves specific enzymes, with palmitic acid esterified exclusively to position 1 (Ray et al., 1970).Substrate Specificity and Enzyme Activity

In rat liver, the substrate specificity of 1-acylglycerol 3-phosphate acyltransferase for both acylcoenzyme A and 1-acylglycerol 3-phosphate has been studied, shedding light on enzyme activity and interactions with fatty acids (Barden & Cleland, 1969).Nutritional Applications

Studies have explored the synthesis of structured triglycerides like 1,3-oleoyl-2-palmitoylglycerol, which are significant in infant nutrition, using 1-palmitoylglycerol 3-phosphate as a precursor. The processes involve specific enzymes and factors affecting yield and purity (Schmid et al., 1999).Phospholipid Synthesis and Fatty Acid Transfer

Further insights into phospholipid synthesis in Escherichia coli reveal the characteristics of fatty acid transfer from acyl-acyl carrier protein to sn-glycerol 3-phosphate, with palmitoyl-ACP forming primarily 1-acylglycerol-P (Rock, Goelz, & Cronan, 1981).Chloroplast Acyltransferase Specificities

Research on pea and spinach chloroplasts has shown that glycerol-3-phosphate acyltransferases can use acyl-(acyl-carrier protein) as a substrate, with specificities for different fatty acids, including palmitoyl groups (Frentzen et al., 2005).Acyl Lipid Formation in Oil Palm

In oil palm tissues, glycerol 3-phosphate acyltransferase, which catalyzes acyl lipid formation, shows a significant preference for palmitate. This enzyme is important in palm oil production (Manaf & Harwood, 2000).Implications in Infant Nutrition

The enzymatic preparation of 1,3-dioleoyl-2-palmitoylglycerol, a component of triglycerides in human milk fat, has been optimized for use as a human milk fat substitute (Shuangyan, 2013).

特性

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYKPRNFWPPFU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37O7P-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoylglycerol 3-phosphate(2-) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)

![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)